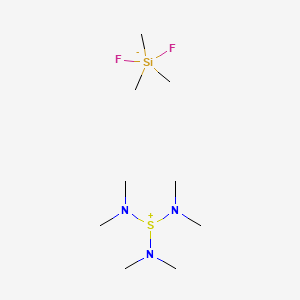
2,3-Dichloro-6-fluoroquinoxaline
説明
2,3-Dichloro-6-fluoroquinoxaline is a heterocyclic organic compound that belongs to the quinoxaline family. It has a molecular formula of C8H3Cl2FN2 and a molecular weight of 217.03 g/mol . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
2,3-Dichloro-6-fluoroquinoxaline is a useful building block that can be used as a reaction component in the synthesis of other compounds . It is a versatile intermediate that can be used in the synthesis of fine chemicals and pharmaceuticals .Molecular Structure Analysis
The InChI code for 2,3-Dichloro-6-fluoroquinoxaline is 1S/C8H3Cl2FN2/c9-7-8(10)13-6-3-4(11)1-2-5(6)12-7/h1-3H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
2,3-Dichloro-6-fluoroquinoxaline is a light-red to brown solid .科学的研究の応用
Synthesis of Quinoxaline Derivatives
2,3-Dichloro-6-fluoroquinoxaline has been utilized in the synthesis of new quinoxaline derivatives. An example is the study by Maichrowski et al. (2013) where over 30 new quinoxaline derivatives were created with unique substitution patterns, demonstrating its versatility as a starting compound in synthesizing polyfunctionalized quinoxaline derivatives (Maichrowski et al., 2013).
Development of Synthetic Routes
In another research, Baek and Harris (2005) developed an efficient synthetic route for a self-polymerizable monomer mixture, utilizing intermediates including 3-phenyl-6-fluoroquinoxaline. This work demonstrates the use of fluoroquinoxaline derivatives in optimizing synthetic routes for monomer mixtures (Baek & Harris, 2005).
Nucleophilic Displacement Reactions
Rutner and Spoerri (1966) presented a method for the preparation of 2-fluoroquinoxaline by a Balz-Schiemann reaction, showcasing the potential of 2,3-Dichloro-6-fluoroquinoxaline in nucleophilic reactions (Rutner & Spoerri, 1966).
Regioselective Substitution
A study by Ford et al. (2000) highlights the regioselective substitution of 2,3-dichloro-6-amino-quinoxaline, illustrating its utility in achieving specific chemical modifications and producing compounds with distinct regiochemistry (Ford et al., 2000).
Preparation of Quinoxaline Inhibitors
Zhang et al. (2006) utilized 6-fluoroquinoxaline for preparing a library of 6-aminoquinoxalines, which were potent inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1), indicating the compound's applicability in biological assays and inhibitor synthesis (Zhang et al., 2006).
Antimicrobial Activity Studies
El-Atawy et al. (2019) synthesized new 2,3-disubstituted quinoxalines through functionalization of 2,3-dichloroquinoxaline and evaluated their antimicrobial activities, showcasing its application in developing compounds with potential biological activities (El-Atawy et al., 2019).
特性
IUPAC Name |
2,3-dichloro-6-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-7-8(10)13-6-3-4(11)1-2-5(6)12-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVJWGDOTVMBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-fluoroquinoxaline | |
CAS RN |
76089-04-8 | |
| Record name | 2,3-DICHLORO-6-FLUOROQUINOXALINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1352905.png)







![tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate](/img/structure/B1352928.png)




